Rilpivirine

Catalog No.
S548946
CAS No.
500287-72-9
M.F
C22H18N6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilpivirine

CAS Number

500287-72-9

Product Name

Rilpivirine

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C22H18N6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+

InChI Key

YIBOMRUWOWDFLG-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Solubility

0.1mg/ml
Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)

Synonyms

278, TMC, HCl, Rilpivirine, Hydrochloride, Rilpivirine, R278474, Rilpivirine, Rilpivirine HCl, Rilpivirine Hydrochloride, TMC 278, TMC-278, TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N

Description

The exact mass of the compound Rilpivirine is 366.15929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.1mg/mlin water, 9.4x10-2 mg/l at 25 °c (est)readily soluble in dsmo (> 50 mg/ml); moderately soluble in peg 400 (40 mg/ml). practically insoluble in water (20 mg/ml, ph 7.0). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clinical Trials and Efficacy Evaluation

Numerous clinical trials have established Rilpivirine's effectiveness in suppressing HIV viral load. A key study published in the Journal of the American Medical Association (JAMA) evaluated Rilpivirine in treatment-naive individuals. The research found that Rilpivirine, combined with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), achieved high rates of viral suppression (HIV RNA < 50 copies/mL) after 48 weeks, comparable to other established first-line therapies.

Further research explores Rilpivirine's efficacy in treatment-experienced patients. Studies like the one published in BMC Infectious Diseases demonstrate successful viral load suppression when switching to Rilpivirine-based regimens, particularly for those experiencing central nervous system side effects from other NNRTIs []. These findings highlight Rilpivirine's potential role in optimizing treatment strategies for individuals who require a switch due to adverse effects.

Safety and Resistance Profile Research

Scientific research also focuses on Rilpivirine's safety profile and the development of potential drug resistance. Rilpivirine generally exhibits a favorable tolerability profile with fewer side effects compared to some other NNRTIs []. However, ongoing research continues to evaluate long-term safety and potential interactions with other medications.

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under various brand names, including Edurant and Rekambys, and represents a second-generation NNRTI, offering improved efficacy against HIV strains that exhibit resistance to first-generation NNRTIs. The chemical structure of rilpivirine is characterized by its diarylpyrimidine framework, which contributes to its unique binding properties and mechanism of action against the HIV reverse transcriptase enzyme .

Rilpivirine acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to a non-catalytic binding pocket on the reverse transcriptase, preventing the enzyme from converting viral RNA into DNA, a crucial step in HIV replication [].

Rilpivirine is generally well-tolerated, but common side effects include rash, headache, and nausea.

  • Toxicity

    In preclinical studies, rilpivirine exhibited low acute oral toxicity in animals []. However, long-term effects and potential carcinogenicity require further investigation.

  • Safety precautions

    As with any medication, consult a healthcare professional before using rilpivirine. Standard laboratory safety practices should be followed when handling the compound in research settings.

Rilpivirine's mechanism of action involves non-competitive inhibition of the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the NNRTI binding pocket of the enzyme, rilpivirine induces conformational changes that hinder its ability to synthesize viral DNA from RNA templates . This action effectively reduces viral load in patients with HIV.

Key Reactions:

  • Binding to Reverse Transcriptase: Rilpivirine binds to the NNRTI binding pocket, leading to inhibition of RNA-dependent DNA polymerase activity.
  • Metabolism: Rilpivirine is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, resulting in several hydroxylated metabolites that are further glucuronidated for excretion .

Rilpivirine exhibits high antiviral activity against both wild-type HIV-1 and certain resistant strains. Its efficacy is attributed to its structural flexibility, allowing it to adapt to mutations in the reverse transcriptase enzyme. This adaptability reduces the likelihood of resistance development compared to older NNRTIs .

Pharmacokinetics:

  • Absorption: Peak plasma concentrations are reached approximately 3-4 hours after oral administration.
  • Half-life: The biological half-life ranges from 34 to 55 hours for oral formulations and can extend up to 13-28 weeks for intramuscular injections .
  • Protein Binding: Rilpivirine is over 99% bound to plasma proteins, predominantly albumin .

The synthesis of rilpivirine involves a multi-step process. A notable method includes:

  • Synthesis of Intermediates:
    • The first step involves creating (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.
    • The second step synthesizes 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
  • Final Reaction:
    • These intermediates undergo a nucleophilic substitution reaction in acetonitrile under reflux conditions, resulting in rilpivirine .

Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction time significantly .

Rilpivirine is primarily used as part of combination antiretroviral therapy for HIV/AIDS. Its long half-life allows for less frequent dosing compared to other treatments, making it a favorable option for patients. It can be administered orally or via intramuscular injection, providing flexibility in treatment regimens .

Rilpivirine interacts with several medications due to its metabolism by CYP3A4. Co-administration with drugs that induce this enzyme (e.g., carbamazepine and rifampicin) can significantly reduce rilpivirine levels, compromising its efficacy. Additionally, proton pump inhibitors can affect its absorption due to increased gastric pH, leading to lower plasma concentrations .

Notable Interactions:

  • CYP3A4 Inducers: Reduce effectiveness.
  • Proton Pump Inhibitors: Decrease absorption.
  • Other Antiretrovirals: Careful monitoring required when used in combination therapies.

Rilpivirine shares similarities with other NNRTIs but exhibits unique characteristics that enhance its clinical utility.

Compound NameClassUnique Features
EtravirineNNRTIHigh potency against resistant strains; flexible structure.
NevirapineFirst-generation NNRTILower barrier to resistance; more side effects.
DelavirdineFirst-generation NNRTIRequires more frequent dosing; less effective against resistant strains.
EfavirenzFirst-generation NNRTICNS side effects; less effective against certain strains compared to rilpivirine.

Rilpivirine's structural flexibility and high protein binding contribute to its effectiveness against resistant HIV strains while maintaining a favorable safety profile compared to older agents .

Rilpivirine demonstrates markedly poor aqueous solubility, with water solubility reported at less than 0.1 mg/mL, classifying it as practically insoluble [1] [2]. This low aqueous solubility is consistent with its classification as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability [3]. The compound exhibits pronounced pH-dependent solubility behavior, with significantly enhanced dissolution at lower pH values. Studies demonstrate that rilpivirine shows higher solubility in acidic conditions (pH 1.2) compared to neutral or basic environments (pH 6.8) [4] [3].
In organic solvents, rilpivirine demonstrates variable solubility characteristics. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with reported values ranging from 0.2 to 73 mg/mL depending on the specific experimental conditions [5] [6]. In dimethyl formamide (DMF), rilpivirine exhibits moderate solubility at approximately 0.3 mg/mL [5]. The compound remains insoluble in ethanol [6] [7], while demonstrating solubility in methanol and acetonitrile according to various analytical studies [8]. The solubility in 0.1N hydrochloric acid solution is notably enhanced compared to neutral aqueous media, supporting the pH-dependent dissolution behavior [8].

Thermal Stability and Degradation Pathways

Rilpivirine exhibits a melting point ranging from 242 to 249°C, indicating good thermal stability under normal storage conditions [9] [10] [11]. Differential scanning calorimetry (DSC) analysis confirms an endothermic transition maximum at 249°C, corresponding to the melting point of the crystalline form [10]. The compound demonstrates a predicted boiling point of 634.1±65.0°C at 760 mmHg, though this value is theoretically calculated rather than experimentally determined [11]. The density of rilpivirine is reported as 1.3±0.1 g/cm³, and the flash point is calculated at 337.3±34.3°C [11].
Forced degradation studies conducted under International Conference on Harmonization (ICH) guidelines reveal that rilpivirine demonstrates varying stability under different stress conditions. Under thermal stress conditions (105°C), the compound shows minimal degradation of 2.67% [12]. Acid degradation studies using 2N hydrochloric acid result in 2.53% degradation, while base degradation with 2N sodium hydroxide shows 1.85% degradation [12]. Oxidative stress conditions using hydrogen peroxide demonstrate moderate degradation at 4.77%, representing the highest degradation observed among the tested conditions [12]. Photolytic degradation under ultraviolet light exposure results in minimal degradation of 1.27%, indicating good photostability [12]. Water-mediated degradation under neutral conditions shows the lowest degradation at 0.78%, confirming excellent stability in aqueous neutral environments [12].

Spectroscopic Properties

UV-Visible Absorption Characteristics

Rilpivirine exhibits characteristic ultraviolet-visible absorption spectra with solvent-dependent variations. In dimethyl sulfoxide (DMSO), the compound displays maximum absorption wavelengths (λmax) in the range of 305-310 nm [13]. In pharmaceutical analytical applications using 0.01N hydrochloric acid as the solvent, the absorption maximum shifts to 280-282 nm, reflecting the influence of pH on the electronic transitions [13] [14]. The compound demonstrates Beer's law compliance in the concentration range of 0.5-3.0 μg/mL when measured at 305 nm [13].

The molar absorptivity and oscillator strengths of rilpivirine vary with solvent conditions. In aqueous media, the compound shows reduced absorption intensity compared to organic solvents, consistent with its limited aqueous solubility [15]. The absorption spectra exhibit characteristic fine structure attributable to the extended conjugated system present in the diarylpyrimidine framework [15]. Temperature-dependent spectroscopic studies reveal minimal changes in absorption characteristics under normal analytical conditions, indicating good spectral stability [15].

Fluorescence Properties

Rilpivirine demonstrates intrinsic fluorescence properties with emission wavelengths ranging from 450 to 500 nm when excited at appropriate wavelengths [15] [16]. The fluorescence quantum yield is reported as 1.1% in DMSO, indicating moderate fluorescence efficiency [15] [16]. The emission characteristics are strongly solvent-dependent, with the highest fluorescence intensity observed in pure DMSO compared to aqueous buffer systems [15].

The fluorescence properties of rilpivirine are attributed to the electronic transitions within the aromatic system. Time-dependent density functional theory (TD-DFT) calculations reveal that the emission originates primarily from the S₁ → S₀ electron transition, with major contributions from the LUMO → HOMO transition (97.6%) [15]. The fluorescence lifetime and quantum yield are influenced by solvent polarity and molecular aggregation state, with enhanced emission observed under conditions that restrict intramolecular motion [15].

Aggregation-Induced Emission (AIE) Phenomenon

Mechanisms Underlying AIE Behavior

Rilpivirine exhibits a remarkable aggregation-induced emission (AIE) phenomenon, a photophysical property first characterized for this compound in the context of antiretroviral drug tracking [17] [18]. The AIE mechanism in rilpivirine operates through restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR) and vibration (RIV) when the molecules aggregate [17] [18]. In dilute solution, rilpivirine molecules lack significant luminescence due to efficient non-radiative decay pathways facilitated by molecular flexibility [17].

Upon aggregation, the efficiency of non-radiative deactivation decreases substantially, leading to enhanced fluorescence emission [17]. Single-crystal X-ray crystallographic studies demonstrate that the restricted intramolecular rotation is the primary mechanism responsible for AIE expression in rilpivirine nanocrystals [18]. The molecular flexibility of rilpivirine allows adaptation to aggregated states while maintaining structural integrity, contributing to the stability of the AIE phenomenon [17].

The AIE properties of rilpivirine are manifested as blue fluorescence upon excitation with ultraviolet light. The emission intensity increases significantly upon aggregation, with the phenomenon being reversible and dependent on the degree of molecular packing [17] [18]. Quantum mechanical calculations support the restriction of intramolecular rotation as the dominant mechanism, with the aggregated state providing the necessary structural constraints to enhance radiative decay pathways [17].

Applications in Molecular Tracking

The AIE properties of rilpivirine have enabled innovative applications in molecular tracking and drug biodistribution studies [17] [18]. Rilpivirine nanocrystals synthesized through antisolvent precipitation and subsequent size reduction demonstrate endogenous AIE properties that facilitate visualization of intracellular particles in both cell-based and tissue-based assays [17] [18]. The AIE-active drug crystals can be readily detected in CD4⁺ T cells and macrophages, the natural target cells for HIV infection, using flow cytometry and confocal microscopy [17] [18].

The practical applications of rilpivirine AIE extend to pharmaceutical development and therapeutic monitoring. The intrinsic fluorescence properties enable real-time tracking of drug delivery systems without requiring additional fluorescent labels [17] [18]. This capability is particularly valuable for assessing drug penetration into viral reservoir sites and evaluating the efficacy of long-acting antiretroviral formulations [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Slightly yellow crystalline powder
White to off-white powde

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

366.15929460 g/mol

Monoisotopic Mass

366.15929460 g/mol

Heavy Atom Count

28

LogP

4.86
log Kow = 3.93 (est)

Appearance

Off-white to grey solid powder

Melting Point

241-243°C
242 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FI96A8X663

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (77.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rilpivirine, in combination with other agents, is indicated for the treatment of HIV-1 infections in antiretroviral treatment-naive patients with HIV-1 RNA ≤100,000 copies/mL and CD4+ cell count >200 cells/mm3. The FDA combination therapy approval of rilpivirine and [dolutegravir] is indicated for adults and adolescents 12 years of age and older weighing at least 35 kg with HIV-1 infections whose virus is currently suppressed (< 50 copies/ml) on a stable regimen for at least six months, without a history of treatment failure and no known substitutions associated to resistance to any of the two components of the therapy. Rilpivirine in combination with [cabotegravir] is indicated as a complete regimen for the treatment of HIV-1 infection in adults and adolescents - ≥12 years old and weighing at least 35kg - to replace the current antiretroviral regimen in those who are virologically suppressed (HIV-1 RNA <50 copies/mL) on a stable antiretroviral regimen with no history of treatment failure and with no known or suspected resistance to either cabotegravir or rilpivirine.
FDA Label
Rekambys is indicated, in combination with cabotegravir injection, for the treatment of human immunodeficiency virus type 1 (HIV 1) infection in adults who are virologically suppressed (HIV-1 RNA < 50 copies/mL) on a stable antiretroviral regimen without present or past evidence of viral resistance to, and no prior virological failure with, agents of the NNRTI and INI class.
Edurant, in combination with other antiretroviral medicinal products, is indicated for the treatment of human immunodeficiency virus type 1 (HIV�1) infection in antiretroviral treatment�naïve patients 12 years of age and older with a viral load � 100,000 HIV�1 RNA copies/ml. , , As with other antiretroviral medicinal products, genotypic resistance testing should guide the use of Edurant. ,
Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Rilpivirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents in the therapy of human immunodeficiency virus (HIV) infection. Rilpivirine is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

HIV Reverse Transcriptase/antagonists & inhibitors
Due to ongoing neuropsychiatric adverse events in some efavirenz (EFV)-treated patients, a switch to an alternative non-nucleoside reverse transcriptase inhibitor may be considered. Rilpivirine (RPV) has been coformulated as a single-tablet regimen (STR) with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF), and the components have demonstrated noninferior efficacy to EFV+FTC/TDF, good tolerability profile, and high adherence. After discontinuation, EFV has an extended inductive effect on cytochrome P450 (CYP) 3A4 that, after switching, may reduce RPV exposures and adversely impact clinical outcomes. This study examines the clinical implications of reduced RPV exposures with concomitant FTC/TDF and declining EFV exposures when patients, intolerant to EFV, switch from EFV/FTC/TDF to RPV/FTC/TDF. This 48-week, phase 2b, open-label, multicenter study evaluated the efficacy and safety of switching from EFV/FTC/TDF (>/= 3 months duration) to RPV/FTC/TDF. Virologic suppression (HIV-1 RNA <50 copies/mL), safety, and EFV and RPV pharmacokinetics were assessed. At weeks 12 and 24, all 49 dosed subjects remained suppressed on RPV/FTC/TDF. At week 48, 46 (93.9%) subjects remained suppressed and virologic failure occurred in 2/49 (4.1%) subjects with no emergence of resistance. EFV concentrations were above the 90th percentile for inhibitory concentration (IC90) for several weeks after EFV discontinuation, and RPV exposures were in the range observed in phase 3 studies by approximately 2 weeks post switch. No subjects discontinued the study due to an adverse event. Switching from EFV/FTC/TDF to RPV/FTC/ TDF was a safe, efficacious option for virologically suppressed HIV-infected patients with EFV intolerance wishing to remain on an STR.

Pharmacology

Ripivirine treatment produces a significant and effective reduction in the viral load based on the study of HIV-1 RNA copies per ml or immunologic changes by the determination of counts of CD4+ and CD8+ cells.[L1032] The combinantion therapy (ripivirine and dolutegravir) presented the same viral supression found in previous three-drug therapies without integrase strand transfer inhibitor mutations or rilpivirine resistance.[L1033]
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor. Rilpivirine is a diarylpyrimidine.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR
J05AR19
J05AG05
J05AR08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AG - Non-nucleoside reverse transcriptase inhibitors
J05AG05 - Rilpivirine

Mechanism of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance.
Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations.

Vapor Pressure

2.84X10-12 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

500287-72-9

Absorption Distribution and Excretion

Rilpivirine has a Tmax of 3-4 hours and has a mean AUC of 2235 ± 851 ng\*h/mL. A 25mg dose reaches a Cmax of 247 ng/mL in healthy subjects and 138.6 ng/mL in patients with HIV-1.
Rilpivirine is 85% eliminated in the feces and 6.1% eliminated in the urine. 25% of a dose is recovered in the feces as the unchanged parent drug, while <1% of a dose is recovered in the urine as the unchanged parent drug.
In HIV-1 patients, the apparent volume of distribution in the central compartment was 152-173 L.
In HIV-1 patients, the apparent total clearance is estimated to be 6.89-8.66 L/h.
After a single oral dose, an average of 85% of the dose is eliminated in feces (75% as metabolites) and 6% is eliminated in urine (only trace amounts as unchanged rilpivirine).
It is not known whether rilpivirine is distributed into human milk; however, the drug is distributed into milk in rats.

Metabolism Metabolites

Rilpivirine is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites M1, M2, M3, and M4. UGT1A1 glucuronidates the M2 metabolite to form M6, UGT1A4 glucuronidates rilpivirine to form M5, and an unknown UGT glucuronidates the M4 metabolite to form M7.
Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A.

Associated Chemicals

Rilpivirine hydrochloride; 700361-47-3

Wikipedia

Rilpivirine
Indophenol

Drug Warnings

Adverse effects of moderate or severe intensity and reported in 2% or more of patients receiving rilpivirine include depressive disorders, insomnia, headache, and rash. Increased serum AST and/or ALT concentrations (more than 2.5 times the upper limit of normal (ULN) were reported in 3-4% of patients receiving rilpivirine.
Rilpivirine should be used with caution and with increased monitoring for adverse effects in patients with severe renal impairment or end-stage renal disease since concentrations of the drug may be increased due to alterations in absorption, distribution, or metabolism.
Rilpivirine and the fixed combination containing rilpivirine, emtricitabine, and tenofovir (Complera) have not been studied in patients with severe hepatic impairment (Child-Pugh class C).
Experience in those 65 years of age and older is insufficient to determine whether they respond differently than younger adults. Dosage should be selected with caution because of age-related decreases in hepatic and/or renal function and potential for concomitant disease and drug therapy.
For more Drug Warnings (Complete) data for Rilpivirine (13 total), please visit the HSDB record page.

Biological Half Life

Rilpivirine has a terminal half-life of 34-55 hours.
The terminal elimination half-life of rilpivirine is approximately 50 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. E. G. Guillemont et al., World Intellectual Property Organization patent 03016306; eidem, United States of America patent 7125879 (2003, 2006 both to Janssen)

Interactions

Concomitant use of omeprazole and rilpivirine has resulted in decreased rilpivirine plasma concentrations and AUC. Concomitant use of other proton-pump inhibitors (e.g., esomeprazole, lansoprazole, pantoprazole, rabeprazole) also may result in decreased rilpivirine plasma concentrations. Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
Concomitant use of famotidine and rilpivirine has resulted in decreased rilpivirine plasma concentrations and area under the concentration-time curve (AUC). Concomitant use of other histamine H2-receptor antagonists (e.g., cimetidine, nizatidine, ranitidine) also may result in decreased rilpivirine plasma concentrations. Rilpivirine and histamine H2-receptor antagonists should be used concomitantly with caution; histamine H2-receptor antagonists should be administered at least 12 hours before or at least 4 hours after rilpivirine.
Potential pharmacokinetic interaction with antacids such as aluminum hydroxide, calcium carbonate, or magnesium hydroxide (decreased plasma rilpivirine concentrations). Antacids and rilpivirine should be used concomitantly with caution; antacids should be administered at least 2 hours before or at least 4 hours after rilpivirine.
Rilpivirine is metabolized by the cytochrome P-450 (CYP) isoenzyme 3A. Concomitant use with drugs that induce CYP3A may result in decreased plasma rilpivirine concentrations and may result in possible loss of virologic response and development of resistance to rilpivirine or the nonnucleoside reverse transcriptase inhibitor (NNRTI) class. Concomitant use with drugs that inhibit CYP3A may result in increased plasma rilpivirine concentrations. When the recommended rilpivirine dosage (25 mg once daily) is used, it is unlikely to have clinically important effects on the pharmacokinetics of drugs that are metabolized by CYP isoenzymes.

Dates

Modify: 2023-08-15
1: Institute for Quality and Efficiency in Health Care. Rilpivirine / Emtricitabine / Tenofovir (New Therapeutic Indication) -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK385725/ PubMed PMID: 27905770.
2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736.
3: Saravanan S, Kausalya B, Gomathi S, Sivamalar S, Pachamuthu B, Poongulali S, Pradeep A, Sunil SS, Mothi SN, Smith DM, Kantor R. Etravirine and Rilpivirine drug resistance among HIV-1 subtype C infected Children failing non -nucleoside reverse transcriptase inhibitor-based regimens in South India. AIDS Res Hum Retroviruses. 2016 Nov 21. [Epub ahead of print] PubMed PMID: 27869478.
4: Di Biagio A, Riccardi N, Taramasso L, Capetti A, Cenderello G, Signori A, Vitiello P, Guerra M, de Socio GV, Cassola G, Quirino T, Viscoli C. Switch from unboosted protease inhibitor to a single-tablet regimen containing rilpivirine improves cholesterol and triglycerides. Int J Antimicrob Agents. 2016 Nov;48(5):551-554. doi: 10.1016/j.ijantimicag.2016.07.009. PubMed PMID: 27566908.
5: Aouri M, Barcelo C, Guidi M, Rotger M, Cavassini M, Hizrel C, Buclin T, Decosterd LA, Csajka C; Swiss HIV Cohort Study.. Population pharmacokinetics and pharmacogenetics analysis of Rilpivirine in HIV-1 infected individuals. Antimicrob Agents Chemother. 2016 Oct 31. pii: AAC.00899-16. [Epub ahead of print] PubMed PMID: 27799217.
6: Ogbuagu O. Rilpivirine, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Expert Rev Anti Infect Ther. 2016 Dec;14(12):1113-1126. PubMed PMID: 27797606.
7: Lombaard J, Bunupuradah T, Flynn PM, Ramapuram J, Ssali F, Crauwels H, Hoogstoel A, Van Eygen V, Stevens M. Rilpivirine as a Treatment for HIV-infected Antiretroviral-naïve Adolescents: Week 48 Safety, Efficacy, Virology and Pharmacokinetics. Pediatr Infect Dis J. 2016 Nov;35(11):1215-1221. PubMed PMID: 27294305.
8: Capetti AF, Sterrantino G, Cossu MV, Orofino G, Barbarini G, De Socio GV, Di Giambenedetto S, Di Biagio A, Celesia BM, Argenteri B, Rizzardini G. Switch to Dolutegravir plus Rilpivirine Dual Therapy in cART-Experienced Subjects: An Observational Cohort. PLoS One. 2016 Oct 14;11(10):e0164753. doi: 10.1371/journal.pone.0164753. PubMed PMID: 27741309; PubMed Central PMCID: PMC5065232.
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11: McGowan I, Dezzutti CS, Siegel A, Engstrom J, Nikiforov A, Duffill K, Shetler C, Richardson-Harman N, Abebe K, Back D, Else L, Egan D, Khoo S, Egan JE, Stall R, Williams PE, Rehman KK, Adler A, Brand RM, Chen B, Achilles S, Cranston RD. Long-acting rilpivirine as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): an open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment. Lancet HIV. 2016 Dec;3(12):e569-e578. doi: 10.1016/S2352-3018(16)30113-8. PubMed PMID: 27658864.
12: Parsons TL, Marzinke MA. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. J Pharm Biomed Anal. 2016 Nov 30;131:333-344. doi: 10.1016/j.jpba.2016.08.016. PubMed PMID: 27632783.
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14: Prathipati PK, Mandal S, Destache CJ. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Sep 10;129:473-81. doi: 10.1016/j.jpba.2016.07.040. PubMed PMID: 27497648; PubMed Central PMCID: PMC5003708.
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16: Hayashida T, Hachiya A, Ode H, Nishijima T, Tsuchiya K, Sugiura W, Takiguchi M, Oka S, Gatanaga H. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. J Antimicrob Chemother. 2016 Oct;71(10):2760-6. doi: 10.1093/jac/dkw224. PubMed PMID: 27330069.
17: Falcon-Neyra L, Palladino C, Navarro Gómez ML, Soler-Palacín P, González-Tomé MI, De Ory SJ, Frick MA, Fortuny C, Noguera-Julian A, Moreno EB, Santos JL, Olbrich P, López-Cortés LF, Briz V, Neth O; CoRISpe working group.. Off-label use of rilpivirine in combination with emtricitabine and tenofovir in HIV-1-infected pediatric patients: A multicenter study. Medicine (Baltimore). 2016 Jun;95(24):e3842. doi: 10.1097/MD.0000000000003842. PubMed PMID: 27310962; PubMed Central PMCID: PMC4998448.
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